molecular formula C8H13NO B13210204 1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one

1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one

Cat. No.: B13210204
M. Wt: 139.19 g/mol
InChI Key: LWKNRQIHLBVPAM-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropyl ring and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one typically involves the reaction of cyclopropylmethylamine with a suitable precursor under controlled conditions. One common method involves the use of cyclopropylmethylamine and 2-methylprop-2-en-1-one in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopropyl ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropanecarboxylic acid
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one is unique due to its specific structure, which includes both a cyclopropyl ring and an aminomethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)7(10)8(5-9)3-4-8/h1,3-5,9H2,2H3

InChI Key

LWKNRQIHLBVPAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1(CC1)CN

Origin of Product

United States

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